molecular formula C8H16ClNO2 B13544028 Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride

Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride

Cat. No.: B13544028
M. Wt: 193.67 g/mol
InChI Key: VDMGIKXLBAHVNP-UHFFFAOYSA-N
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Description

Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a hydrochloride salt form of methyl 3-(2-aminoethyl)cyclobutanecarboxylate, which is a derivative of cyclobutane. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride typically involves the esterification of cyclobutanecarboxylic acid followed by the introduction of an aminoethyl group. The reaction conditions often require the use of a strong acid catalyst and an alcohol solvent. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride is not well-understood. it is believed to interact with molecular targets such as enzymes or receptors due to its structural similarity to other bioactive compounds. The pathways involved likely include modulation of neurotransmitter systems or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • Methyl cis-3-aminocyclobutanecarboxylate hydrochloride
  • Methyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride
  • Methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride
  • Methyl 3-aminocyclobutane-1-carboxylate hydrochloride

Uniqueness

Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride is unique due to its specific structural configuration, which includes a cyclobutane ring and an aminoethyl group. This configuration may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-4-6(5-7)2-3-9;/h6-7H,2-5,9H2,1H3;1H

InChI Key

VDMGIKXLBAHVNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)CCN.Cl

Origin of Product

United States

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